molecular formula C14H20ClN3O2 B2658902 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate CAS No. 1936592-58-3

2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate

Cat. No. B2658902
M. Wt: 297.78
InChI Key: VHVVYMYMCHZEMD-UHFFFAOYSA-N
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Description

“2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate” is a chemical compound with the CAS number 1936592-58-3 . It has a molecular formula of C14H20ClN3O2 and a molecular weight of 297.78 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 409.5±45.0 °C and a predicted density of 1.205±0.06 g/cm3 . Its pKa is predicted to be 1.03±0.20 .

Scientific Research Applications

Chemical Structure and Properties

Research into benzazepine derivatives, which are structurally related to 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate, reveals their potential in various chemical applications. For example, Guerrero et al. (2014) explored the properties of four benzazepine derivatives, investigating their hydrogen-bonded assembly across different dimensions. These compounds are linked through various hydrogen bonds, suggesting potential applications in molecular engineering and design (Guerrero et al., 2014).

Synthetic Applications

The synthesis of related compounds highlights the potential utility of 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate in organic chemistry. Bullock et al. (1972) demonstrated the preparation of tetrahydropyrimidin-2-one and its rearrangement to give methoxy- and cyano- derivatives, indicating its potential use in synthesizing complex organic molecules (Bullock et al., 1972).

Medicinal Chemistry and Drug Development

Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are structurally related to the compound . Their study focused on the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, indicating potential applications in medicinal chemistry and drug development (Kappe & Roschger, 1989).

Pharmaceutical and Biological Research

Sirakanyan et al. (2019) synthesized new derivatives from a compound structurally similar to 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate. Their research into the azido-tetrazole tautomerism of these derivatives indicates potential pharmaceutical and biological applications (Sirakanyan et al., 2019).

properties

IUPAC Name

tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-9-16-11-6-8-18(13(19)20-14(2,3)4)7-5-10(11)12(15)17-9/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVVYMYMCHZEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

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